molecular formula C17H22N2O2 B2976429 N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide CAS No. 1355520-71-6

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide

Katalognummer B2976429
CAS-Nummer: 1355520-71-6
Molekulargewicht: 286.375
InChI-Schlüssel: MLDMUBHYMHBGCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland, Australia, and has shown promising results in preclinical studies as a potential cancer treatment.

Wirkmechanismus

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter. This leads to the disruption of the formation of the transcription initiation complex and the suppression of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in preclinical studies. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which ultimately leads to cell death. This compound has also been shown to have a low toxicity profile in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide is its selectivity for cancer cells. This allows for targeted cancer treatment with minimal damage to healthy cells. This compound has also been shown to have a low toxicity profile in animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide. One potential direction is the combination of this compound with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-cancer effect. Another direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to determine the optimal dosage and treatment regimen for this compound in clinical trials.

Synthesemethoden

The synthesis of N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-cyanooxan-4-ylamine, which is then reacted with 3-(2,4-dimethylphenyl)propanoic acid to form this compound. The final product is obtained after purification by chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to the suppression of ribosome biogenesis and ultimately cell death. This compound has been tested in various cancer cell lines and animal models, with promising results.

Eigenschaften

IUPAC Name

N-(4-cyanooxan-4-yl)-3-(2,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13-3-4-15(14(2)11-13)5-6-16(20)19-17(12-18)7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDMUBHYMHBGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)NC2(CCOCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.